molecular formula C19H20BrClN2O2 B444930 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE

Cat. No.: B444930
M. Wt: 423.7g/mol
InChI Key: AGLDBEKPTLPYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a 3-chloro-phenyl-methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the bromine, methoxy, and chloro groups. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and chlorophenylmethanone. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo substitution reactions makes it useful for labeling proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity to these targets, while the piperazine ring provides structural rigidity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE
  • [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone
  • [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H20BrClN2O2

Molecular Weight

423.7g/mol

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C19H20BrClN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3

InChI Key

AGLDBEKPTLPYOU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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